molecular formula C18H21N5O B6494641 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole CAS No. 1334374-00-3

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole

Cat. No. B6494641
CAS RN: 1334374-00-3
M. Wt: 323.4 g/mol
InChI Key: SUWFYMTUYIUGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, and an indole ring . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms . The indole ring is a fused ring system, consisting of a benzene ring fused to a pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazole ring could be synthesized using strategies such as multicomponent approach, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system . The piperazine ring could be introduced through a reaction with an appropriate piperazine derivative . The indole ring could be formed through a Fischer indole synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: the pyrazole, piperazine, and indole rings. These rings would be connected by carbon-carbon and carbon-nitrogen bonds . The exact structure would depend on the specific substituents on each ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the three rings and their substituents. The pyrazole ring is known to participate in a variety of reactions, including cycloadditions and nucleophilic substitutions . The piperazine ring can also undergo a variety of reactions, including alkylation and acylation . The indole ring is a versatile substrate in organic synthesis and can undergo electrophilic aromatic substitution, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole and piperazine rings could enhance its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. For example, if it were a solid, it might pose a dust explosion hazard. If it were a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any metabolites formed in the body .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties and potential applications. For example, it could be investigated as a potential drug for various diseases. Alternatively, it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

1H-indol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(17-14-15-4-1-2-5-16(15)20-17)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7,14,20H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWFYMTUYIUGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole

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